An In-depth Technical Guide to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
An In-depth Technical Guide to (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid, a chiral fluorinated building block, holds significant value in the fields of pharmaceutical and agrochemical development. The incorporation of a trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important molecule. While its direct involvement in specific biological signaling pathways is not yet elucidated, its utility as a stereospecific component in the synthesis of bioactive molecules is well-established.
Chemical and Physical Properties
(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is a solid, hygroscopic compound. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 125995-00-8 | [1] |
| Molecular Formula | C₃H₃F₃O₃ | [1] |
| Molecular Weight | 144.05 g/mol | [1] |
| Appearance | Off-white semi-solid or white powder | [2] |
| Melting Point | 72-76 °C | |
| Boiling Point | 256.4 ± 35.0 °C (Predicted) | |
| Density | 1.656 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.29 ± 0.11 (Predicted) | [2] |
| Optical Activity | [α]²⁰/D -42°, c=1 in chloroform | [1] |
Table 2: Solubility and Stability
| Property | Value | Reference(s) |
| Solubility | Soluble in Methanol | [2] |
| Storage Temperature | -20°C Freezer | [2] |
| Stability | Hygroscopic | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a quartet for the proton at the C2 position due to coupling with the three fluorine atoms of the trifluoromethyl group. The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the trifluoromethyl carbon, the hydroxylated methine carbon, and the carboxylic acid carbon. The carbon signals will exhibit coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[2][3]
Infrared (IR) Spectroscopy
The FTIR spectrum of an α-hydroxy acid is characterized by several key absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
O-H Stretch (Alcohol): A broad band around 3500-3200 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak typically in the range of 1725-1700 cm⁻¹.
-
C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.
-
C-O Stretch: A band in the 1250-1050 cm⁻¹ region.[4]
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5] The presence of the trifluoromethyl group will influence the fragmentation pattern, and fragments containing this group will be readily identifiable.
Synthesis and Purification
The synthesis of enantiomerically pure (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid typically involves the preparation of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxypropanoic Acid
A common route to the racemic acid involves the hydrolysis of the corresponding ester, which can be synthesized from trifluoroacetone.
Chiral Resolution
Two primary methods for obtaining the (S)-enantiomer are classical resolution with a chiral resolving agent and enzymatic kinetic resolution.
This method utilizes an enantioselective amidase to selectively hydrolyze the (R)-amide, leaving the desired (S)-amide, which can then be hydrolyzed to the (S)-acid.
Materials:
-
Racemic 3,3,3-trifluoro-2-hydroxypropionamide
-
Whole cells of E. coli expressing a stereospecific amidase (e.g., from Klebsiella oxytoca)[1]
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Enzymatic Hydrolysis:
-
Prepare a suspension of the racemic amide in potassium phosphate buffer.
-
Add the whole-cell biocatalyst.
-
Incubate the reaction mixture at a controlled temperature (e.g., 35°C) with agitation.[1]
-
Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the remaining (S)-amide.
-
-
Work-up and Isolation of (S)-amide:
-
Once the desired conversion is reached (typically around 50%), terminate the reaction by acidifying the mixture with hydrochloric acid.
-
Extract the unreacted (S)-amide with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrolysis of (S)-amide to (S)-acid:
-
Hydrolyze the isolated (S)-amide using an appropriate acidic or basic method to yield (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid.
-
-
Purification:
-
The final product can be purified by crystallization or chromatography.
-
Expected Yield and Purity:
-
Yields approaching 50% with high enantiomeric excess (>99% ee) have been reported for the (R)-acid in similar large-scale resolutions.[6]
Visualization of Synthesis and Resolution Workflow
The following diagram illustrates a general workflow for the production of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid via enzymatic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. 3,3,3-Trifluoro-2-hydroxypropanoic acid | C3H3F3O3 | CID 244896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. par.nsf.gov [par.nsf.gov]
